N-(2-phenylethyl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraen-3-amine
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Overview
Description
N-(2-phenylethyl)-8-thia-4,6-diazatricyclo[7500^{2,7}]tetradeca-1(9),2,4,6-tetraen-3-amine is a complex organic compound with a unique structure that includes a phenylethyl group, a thia-diazatricyclo framework, and multiple unsaturated bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylethyl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraen-3-amine can be achieved through multiple synthetic routes. One common method involves the reaction of a phenylethylamine derivative with a thia-diazatricyclo precursor under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylethyl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraen-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-phenylethyl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraen-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraen-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A simpler compound with a phenylethyl group, known for its stimulant effects on the central nervous system.
N-(2-phenylethyl)acetamide: Another related compound with similar structural features but different functional groups.
Uniqueness
N-(2-phenylethyl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraen-3-amine is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H21N3S |
---|---|
Molecular Weight |
323.5 g/mol |
IUPAC Name |
N-(2-phenylethyl)-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraen-3-amine |
InChI |
InChI=1S/C19H21N3S/c1-3-7-14(8-4-1)11-12-20-18-17-15-9-5-2-6-10-16(15)23-19(17)22-13-21-18/h1,3-4,7-8,13H,2,5-6,9-12H2,(H,20,21,22) |
InChI Key |
KCYVYUSJDMJGKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC3=NC=NC(=C23)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
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